2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol
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Overview
Description
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol is a compound that features a unique structure combining an amino group, a methyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-methylpentan-1-ol with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino and triazole groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, leading to various biological effects. The amino group may also play a role in the compound’s activity by participating in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentan-1-ol: Similar in structure but lacks the triazole ring.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a triazole ring but differs in the rest of the structure.
Uniqueness
2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol is unique due to the combination of its amino, methyl, and triazole groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H16N4O |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C8H16N4O/c1-8(9,5-13)3-2-4-12-7-10-6-11-12/h6-7,13H,2-5,9H2,1H3 |
InChI Key |
XKJOXMMFYVVCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=NC=N1)(CO)N |
Origin of Product |
United States |
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